Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate
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Overview
Description
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its vivid coloration. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through filtration, crystallization, or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to break the azo bonds, leading to the formation of amines.
Substitution: Various substituents can be introduced into the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction typically produces aromatic amines.
Scientific Research Applications
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, food coloring, and cosmetic formulations due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate involves its interaction with various molecular targets. The azo groups can undergo reversible changes in response to environmental conditions, making it useful as an indicator. In biological systems, the compound can bind to specific proteins or cellular structures, aiding in visualization and analysis.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium;4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]naphthalene-1,3-disulfonate
- Tetrasodium;7-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]naphthalene-1,3-disulfonate
Uniqueness
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate stands out due to its specific structural arrangement, which imparts unique color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
28706-21-0 |
---|---|
Molecular Formula |
C36H23N5Na4O14S4 |
Molecular Weight |
969.8 g/mol |
IUPAC Name |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C36H27N5O14S4.4Na/c1-19-11-23(5-9-31(19)40-38-25-7-3-21-13-27(56(44,45)46)17-33(29(21)15-25)58(50,51)52)35(42)37-36(43)24-6-10-32(20(2)12-24)41-39-26-8-4-22-14-28(57(47,48)49)18-34(30(22)16-26)59(53,54)55;;;;/h3-18H,1-2H3,(H,37,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55);;;;/q;4*+1/p-4 |
InChI Key |
KYIJAFGTOUVDHK-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=O)C2=CC(=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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